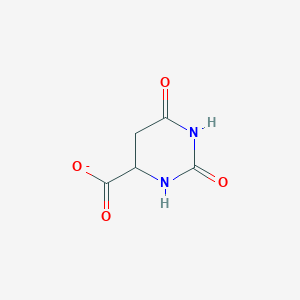

Dihydroorotate

描述

属性

分子式 |

C5H5N2O4- |

|---|---|

分子量 |

157.10 g/mol |

IUPAC 名称 |

2,6-dioxo-1,3-diazinane-4-carboxylate |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1 |

InChI 键 |

UFIVEPVSAGBUSI-UHFFFAOYSA-M |

SMILES |

C1C(NC(=O)NC1=O)C(=O)[O-] |

规范 SMILES |

C1C(NC(=O)NC1=O)C(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH)

For Researchers, Scientists, and Drug Development Professionals

Dihydroorotate Dehydrogenase: Gene Symbol and Core Function

Official Gene Symbol: DHODH[1]

Function: this compound dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of this compound to orotate.[1][2] In humans and other higher eukaryotes, DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme.[1] It is uniquely located on the outer surface of the inner mitochondrial membrane, where it couples pyrimidine biosynthesis to the electron transport chain by transferring electrons to ubiquinone.[1]

This strategic location highlights DHODH's role in connecting cellular proliferation, mitochondrial bioenergetics, and even reactive oxygen species (ROS) production.[1] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[2]

Quantitative Data

Enzyme Kinetics of Human DHODH

The kinetic parameters of purified recombinant human DHODH have been characterized, providing insights into its catalytic efficiency.

| Parameter | Substrate | Value | Reference |

| Km | This compound (DHO) | 14 µM | [2] |

| Km | Decylubiquinone (QD) | 7 µM | [2] |

| Vmax | Not explicitly stated | - | |

| Specific Activity | >15,000 pmol/min/µg | [4] |

Note: Vmax is often dependent on specific assay conditions and enzyme preparation, hence a standardized value is not always reported.

Inhibitor Potency (IC50)

Several small molecule inhibitors of DHODH have been developed and are in clinical use or under investigation. Their potency is typically measured as the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 (nM) | Reference |

| Brequinar | Human DHODH | 1.8 - 10 | [4] |

| Teriflunomide (A77 1726) | Human DHODH | 24.5 - 1,100 | [4] |

| Leflunomide | Human DHODH | 98,000 | [4] |

| BAY-2402234 | Human DHODH | 0.42 | [5] |

| H-006 | Human DHODH | 3.8 |

DHODH Gene Expression

DHODH is ubiquitously expressed, though levels vary across different tissues. Data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide a comprehensive overview of its mRNA expression.

| Tissue | Normalized TPM (Transcripts Per Million) |

| Liver | ~25 |

| Spleen | ~20 |

| Lung | ~15 |

| Small Intestine (Terminal Ileum) | ~15 |

| Colon (Transverse) | ~12 |

| Whole Blood | ~10 |

| Brain (Cerebellum) | ~8 |

| Skeletal Muscle | ~5 |

Data is an approximation derived from the GTEx portal and is intended for comparative purposes.

DHODH expression is often elevated in cancer cells, reflecting their increased demand for pyrimidine synthesis. The Cancer Cell Line Encyclopedia (CCLE) and DepMap portal provide valuable expression data.

| Cancer Type | Cell Line | Expression (log2(TPM+1)) |

| Acute Myeloid Leukemia | MOLM-13 | High |

| Acute Myeloid Leukemia | THP-1 | High |

| Breast Cancer | T-47D | High |

| Lung Cancer | A549 | Moderate |

| Prostate Cancer | DU145 | Moderate |

| Colorectal Cancer | HT-29 | Moderate |

Expression levels are relative and should be used for comparative analysis within the dataset.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone (QD)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Test inhibitor and vehicle control (e.g., DMSO)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHO in DMSO.

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.

-

Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO for the control.

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Viability and Uridine (B1682114) Rescue Assay

This assay determines the effect of a DHODH inhibitor on cell proliferation and confirms the on-target effect through a uridine rescue experiment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitor and vehicle control (e.g., DMSO)

-

Uridine

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in complete cell culture medium.

-

For the uridine rescue, prepare an identical set of dilutions in medium supplemented with 50-100 µM uridine.

-

Remove the old medium and add 100 µL of the compound-containing medium (with and without uridine) to the respective wells. Include vehicle controls for both conditions.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

A rightward shift in the GI50 curve in the presence of uridine indicates that the inhibitor's effect is due to the depletion of the pyrimidine pool and confirms on-target DHODH inhibition.

-

Western Blot Analysis of DHODH Expression

This protocol is for the detection and quantification of DHODH protein levels in cell lysates.

Materials:

-

Cell line of interest

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against DHODH

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cultured cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of DHODH.

-

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Workflow for DHODH Inhibitor Screening

References

- 1. tandfonline.com [tandfonline.com]

- 2. genecards.org [genecards.org]

- 3. Protein production, kinetic and biophysical characterization of three human this compound dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Dihydroorotate Dehydrogenase (DHODH) in the de novo Pyrimidine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of phospholipids (B1166683) and UDP sugars. Dihydroorotate Dehydrogenase (DHODH) is a critical, rate-limiting enzyme within this pathway, catalyzing the fourth committed step. This flavin-dependent mitochondrial enzyme is responsible for the oxidation of this compound to orotate. Given its crucial role in cellular proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections. This guide provides a comprehensive technical overview of DHODH's function, regulation, and therapeutic inhibition, along with relevant experimental protocols.

The De Novo Pyrimidine (B1678525) Synthesis Pathway

The synthesis of pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine is an energy-intensive process. The pathway is tightly regulated to align nucleotide production with the cell's proliferative needs.

Key enzymatic steps in the pathway:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) : Catalyzes the initial and rate-limiting step, the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This step is subject to feedback inhibition by UTP.

-

Aspartate Transcarbamoylase (ATCase) : Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.

-

Dihydroorotase (DHOase) : Catalyzes the cyclization of carbamoyl aspartate to form this compound. The first three steps of this pathway are carried out by a multifunctional protein known as CAD.

-

This compound Dehydrogenase (DHODH) : Located on the inner mitochondrial membrane, DHODH oxidizes this compound to orotate. This reaction is uniquely linked to the mitochondrial electron transport chain.

-

Uridine Monophosphate Synthetase (UMPS) : This bifunctional enzyme first

An In-depth Technical Guide to Dihydroorotate Dehydrogenase: Classes, Species Differences, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate. This pathway's essential role in the synthesis of DNA and RNA precursors renders DHODH a critical target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The significant structural and functional diversity of DHODH across different species presents both challenges and opportunities for the development of selective inhibitors. This technical guide provides a comprehensive overview of DHODH classification, highlights key species-specific differences, and details essential experimental protocols for its study, serving as a vital resource for researchers and drug development professionals.

Classification of this compound Dehydrogenase

DHODH enzymes are broadly categorized into two main classes based on their amino acid sequence, subcellular localization, and choice of electron acceptor.

-

Class 1 DHODH: These enzymes are cytosolic and are further divided into two subclasses:

-

Class 1A: These are homodimeric enzymes that utilize fumarate (B1241708) as the electron acceptor. They are predominantly found in gram-positive bacteria and some fungi, such as Saccharomyces cerevisiae. The catalytic reaction is facilitated by a cysteine residue in the active site.

-

Class 1B: These are heterotetrameric enzymes that employ NAD+ as the electron acceptor. In addition to the catalytic subunit, they contain subunits with an iron-sulfur cluster and flavin adenine (B156593) dinucleotide (FAD).

-

-

Class 2 DHODH: These are monomeric, membrane-associated enzymes that are dependent on quinones as their electron acceptors. Found in gram-negative bacteria and the mitochondria of higher eukaryotes, they are characterized by a catalytic serine residue in their active site. In eukaryotes, a mitochondrial targeting sequence and a transmembrane domain anchor the enzyme to the inner mitochondrial membrane, functionally linking pyrimidine biosynthesis to the electron transport chain.

Species-Specific Differences in DHODH

The structural and functional variations of DHODH across different species are of paramount importance for the design of selective inhibitors. These differences can be exploited to develop drugs that target pathogenic DHODH without affecting the host enzyme.

Structural and Functional Diversity

| Species | Class | Subcellular Localization | Electron Acceptor | Key Structural Features/Inhibitor Sensitivity |

| Human (Homo sapiens) |

The Evolutionary Trajectory of a Key Metabolic Enzyme: A Technical Guide to the DHODH Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a metabolic route essential for the synthesis of DNA, RNA, and other vital biomolecules.[1] This enzyme catalyzes the oxidation of this compound to orotate (B1227488).[2] Its critical role in cellular proliferation has made it a significant target for therapeutic interventions in cancer, autoimmune diseases, and infectious diseases. Understanding the evolutionary history of the DHODH gene provides profound insights into the adaptation of organisms to diverse metabolic needs and environments, and can inform the development of novel, selective inhibitors. This technical guide delves into the evolutionary journey of DHODH, presenting key data, experimental methodologies, and visual representations of its functional context.

Data Presentation: A Comparative Look at DHODH Enzymes

The DHODH enzyme family is broadly classified into two main classes, Class 1 and Class 2, based on their subcellular localization, structural characteristics, and electron acceptors.[2] Class 1 enzymes are further subdivided into Class 1A and Class 1B.[3]

Table 1: Classification and Properties of DHODH Enzymes

| Feature | Class 1A | Class 1B | Class 2 |

| Subcellular Location | Cytosolic | Cytosolic | Mitochondrial Inner Membrane |

| Electron Acceptor | Fumarate | NAD+ | Quinones (e.g., Ubiquinone) |

| Oligomeric State | Homodimer | Heterotetramer | Monomer |

| Key Catalytic Residue | Cysteine | Cysteine | Serine |

| Prosthetic Groups | FMN | FMN, FAD, [2Fe-2S] cluster | FMN |

| Representative Organisms | Saccharomyces cerevisiae | Gram-positive bacteria | Humans, other eukaryotes |

Table 2: Comparative Kinetic Parameters of DHODH Enzymes

| Enzyme Class & Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Class 2 | ||||

| Homo sapiens | This compound | 11 ± 1 | 1.8 ± 0.1 | 1.6 x 105 |

| Decylubiquinone | 10 ± 1 | - | - | |

| Helicobacter pylori | This compound | 39.75 | - | - |

| Coenzyme Q10 | 5.37 | - | - | |

| Oryza sativa (rice) | This compound | ~10 | - | - |

| Decylubiquinone | ~1.6 | - | - |

Experimental Protocols

Phylogenetic Analysis of the DHODH Gene

This protocol outlines the steps to reconstruct the evolutionary relationships of DHODH sequences from various organisms.

Methodology:

-

Sequence Retrieval:

-

Obtain DHODH protein sequences from public databases such as NCBI GenBank, UniProt, and Ensembl.

-

Use a known DHODH sequence (e.g., human DHODH, UniProt accession Q02127) as a query for a BLASTp search to identify homologous sequences across a wide range of taxa.[7]

-

Select a representative set of sequences, including members from different DHODH classes and diverse phylogenetic lineages. Include an outgroup sequence for rooting the tree.

-

-

Multiple Sequence Alignment (MSA):

-

Align the retrieved sequences using a multiple sequence alignment program like Clustal Omega or MAFFT.

-

Visually inspect the alignment for misaligned regions and manually edit if necessary.

-

Trim poorly aligned regions and gaps using software like trimAl.

-

-

Phylogenetic Tree Construction:

-

Use a method like Maximum Likelihood (ML) or Bayesian Inference (BI) for tree reconstruction.

-

For ML: Employ software such as RAxML or IQ-TREE. Select an appropriate amino acid substitution model (e.g., JTT, WAG) as determined by model testing software like ModelFinder.

-

For BI: Use programs like MrBayes.

-

Assess the statistical support for the tree topology using bootstrapping (for ML) or posterior probabilities (for BI).

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or iTOL.

-

Analyze the branching patterns to infer the evolutionary relationships between different DHODH classes and orthologs.

-

Ancestral Sequence Reconstruction (ASR) of DHODH

ASR allows for the inference of ancestral protein sequences at various nodes of a phylogenetic tree, providing insights into the evolutionary trajectory of DHODH's structure and function.

Methodology:

-

Prerequisites: A robust, well-supported phylogenetic tree and the corresponding multiple sequence alignment from the phylogenetic analysis are required.

-

Ancestral State Inference:

-

Use software packages like PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML.

-

Employ an empirical Bayes or maximum likelihood approach to infer the most probable ancestral amino acid at each position for each ancestral node.

-

-

Sequence Reconstruction:

-

Combine the inferred ancestral states to generate the full-length ancestral DHODH protein sequence.

-

-

Confidence Assessment:

-

Evaluate the posterior probability of each inferred amino acid at each site to assess the confidence of the reconstruction.

-

-

Synthetic Gene Expression and Functional Characterization (Optional):

-

Synthesize the gene encoding the inferred ancestral DHODH protein.

-

Express the protein in a suitable host system (e.g., E. coli).

-

Purify the ancestral protein and characterize its biochemical and biophysical properties to test evolutionary hypotheses.

-

Functional Characterization of DHODH Orthologs

This protocol describes the process of expressing and characterizing the function of DHODH enzymes from different organisms to understand their biochemical properties.

Methodology:

-

Cloning and Expression:

-

Clone the coding sequence of the DHODH ortholog into an appropriate expression vector.

-

Transform the vector into a suitable expression host (e.g., E. coli, yeast, or insect cells).

-

Induce protein expression under optimized conditions.

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant DHODH protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

-

Enzyme Kinetic Assays:

-

Determine the kinetic parameters (Km and kcat) for the substrates (this compound and the specific electron acceptor for that DHODH class).

-

This can be achieved by monitoring the reduction of an artificial electron acceptor (e.g., DCIP) or the formation of orotate spectrophotometrically.

-

-

Biophysical Characterization:

-

Use techniques like circular dichroism to assess the secondary structure and folding of the protein.

-

Employ methods like differential scanning fluorimetry to determine the thermal stability of the enzyme.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Caption: DHODH integrates pyrimidine synthesis with mitochondrial respiration.

Caption: A streamlined workflow for investigating the evolutionary history of a gene.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Inhibitor binding in a class 2 this compound dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 7. genecards.org [genecards.org]

The Lynchpin of Pyrimidine Synthesis: A Biochemical Characterization of Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate (B1227488). This flavin-dependent mitochondrial enzyme is a well-established therapeutic target for autoimmune diseases and is of growing interest in oncology and virology. This technical guide provides a comprehensive overview of the basic biochemical characterization of DHODH, including its structure, function, and enzyme kinetics. Detailed experimental protocols for key assays are presented, along with a compilation of quantitative data for kinetic parameters and inhibitor potencies. Visual representations of the pyrimidine biosynthesis pathway and experimental workflows are provided to facilitate a deeper understanding of this pivotal enzyme.

Introduction

This compound dehydrogenase (EC 1.3.5.2) is the fourth enzyme in the de novo synthesis pathway of pyrimidines, which are essential precursors for DNA, RNA, and glycoprotein (B1211001) synthesis.[1] In humans, DHODH is a mitochondrial protein located on the outer surface of the inner mitochondrial membrane.[2] It uniquely links pyrimidine biosynthesis to the electron transport chain by using quinones as an electron acceptor.[3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a significant therapeutic target.[1] Inhibitors of DHODH, such as leflunomide (B1674699) and teriflunomide, are used in the treatment of autoimmune disorders like rheumatoid arthritis and multiple sclerosis.[2]

This guide will delve into the fundamental biochemical properties of DHODH, offering a technical resource for researchers involved in basic science and drug development.

Structure and Function

Human DHODH is a homodimeric protein with each monomer comprising two main domains: an N-terminal domain that anchors the protein to the inner mitochondrial membrane and a C-terminal catalytic domain with an α/β-barrel fold that contains the flavin mononucleotide (FMN) cofactor.[2] The enzyme catalyzes the oxidation of (S)-dihydroorotate to orotate, with the electrons being transferred to a quinone acceptor, typically coenzyme Q10 (ubiquinone).[2]

There are two main classes of DHODHs. Class 1 enzymes are cytosolic and are found in bacteria and fungi, while Class 2 enzymes, which include human DHODH, are mitochondrial and membrane-associated.[3]

Enzyme Kinetics and Inhibition

The catalytic activity of DHODH can be characterized by standard Michaelis-Menten kinetics. The enzyme exhibits specificity for its substrates, this compound and a quinone electron acceptor. The kinetic parameters for human DHODH are summarized in Table 1.

Table 1: Kinetic Parameters of Human this compound Dehydrogenase

| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| This compound | 14 ± 2 | 1600 ± 50 | 1.1 ± 0.03 | 7.9 x 10⁴ | [2] |

| Decylubiquinone (B1670182) | 8 ± 1 | 1700 ± 100 | 1.2 ± 0.07 | 1.5 x 10⁵ | [2] |

| Ubiquinone Q₁₀ | 10 ± 1 | 1500 ± 100 | 1.0 ± 0.07 | 1.0 x 10⁵ | [2] |

Data from Witt, F. et al. (2022). Kinetic characterization was performed with purified full-length human DHODH.[2]

Several potent inhibitors of human DHODH have been developed and are used both as research tools and therapeutic agents. The inhibitory potencies (IC₅₀ values) of some of the most well-characterized inhibitors are presented in Table 2.

Table 2: IC₅₀ Values of Common DHODH Inhibitors

| Inhibitor | Target | IC₅₀ | Reference |

| Brequinar | Human DHODH | 1.8 nM | [4] |

| Teriflunomide | Human DHODH | 388 nM | [4] |

| Leflunomide | Human DHODH | >100 µM | [4] |

| A77-1726 | Human DHODH | 1.1 µM | [4] |

| DHODH-IN-17 | Human DHODH | 0.40 µM | [2] |

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

DHODH is a critical enzyme in the multi-step pathway of de novo pyrimidine synthesis. The inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.

Experimental Workflow for DHODH Inhibition Assay

A common method to assess the activity of DHODH and the potency of its inhibitors is a spectrophotometric assay that monitors the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Experimental Protocols

DHODH Enzyme Activity and Inhibition Assay (DCIP-Based)

This protocol describes a spectrophotometric assay to determine the in vitro activity of human DHODH and the potency of its inhibitors by measuring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q₁₀ (CoQ₁₀) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (v/v) Triton X-100

-

Test inhibitor compound

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHO (e.g., 100 mM in DMSO).

-

Prepare a stock solution of CoQ₁₀ or decylubiquinone (e.g., 10 mM in DMSO).

-

Prepare a stock solution of DCIP (e.g., 2.5 mM in Assay Buffer).

-

Dilute recombinant human DHODH to a working concentration in Assay Buffer (e.g., 20 nM).

-

Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM) and perform serial dilutions to create a range of concentrations for IC₅₀ determination.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the appropriate wells.

-

Add 178 µL of the diluted DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, CoQ₁₀/decylubiquinone, and DCIP in Assay Buffer to achieve final concentrations of 500 µM DHO, 100 µM CoQ₁₀/decylubiquinone, and 200 µM DCIP in the 200 µL final reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes at regular intervals (e.g., every 30-60 seconds) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Conclusion

The biochemical characterization of this compound dehydrogenase is fundamental to understanding its role in cellular metabolism and its validation as a therapeutic target. This guide has provided a comprehensive overview of the key biochemical features of DHODH, including its structure, function, and kinetics. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field. The continued investigation of DHODH will undoubtedly lead to the development of novel therapeutics for a range of human diseases.

References

- 1. Insights into the mechanism of oxidation of this compound to orotate catalysed by human class 2 this compound dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Recombinant Human Dihydroorotate Dehydrogenase (DHODH) Expression and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate.[1][2] This mitochondrial protein is a well-established target for the development of drugs against cancer, autoimmune diseases, and viral infections.[2][3] The following application notes provide a detailed protocol for the expression of recombinant human DHODH in Escherichia coli and its subsequent purification, yielding a highly pure and catalytically active enzyme suitable for structural, kinetic, and drug screening studies.

I. Data Presentation

The following tables summarize typical quantitative data obtained from the expression and purification of recombinant human DHODH.

Table 1: Expression and Purification Summary of Recombinant Human DHODH

| Parameter | Value | Reference |

| Expression System | E. coli (e.g., TUNER(DE3) strain) | [4] |

| Vector | pET-26b(+) with an N-terminal His-tag | [4][5] |

| Culture Volume | 1 L | N/A |

| Wet Cell Paste Yield | 5 - 10 g | N/A |

| Purified Protein Yield | 1 - 5 mg/L of culture | N/A |

| Molecular Mass (predicted) | ~41 kDa (truncated form) | [3] |

| Molecular Mass (SDS-PAGE) | ~41 kDa | [3][6] |

| Purity | >95% | [3] |

Table 2: Biochemical and Kinetic Parameters of Purified Human DHODH

| Parameter | Value | Reference |

| Specific Activity | >100 µmol·min⁻¹·mg⁻¹ or >15,000 pmol/min/µg | [3][7] |

| Kₘ (this compound) | 4 - 11 µM | [7] |

| Kₘ (Decylubiquinone) | ~13.7 µM | [7] |

| Kₘ (Ubiquinone-50) | ~9.9 µM | [7] |

| Flavin Content | ~1 mol FMN per mol protein | [7][8] |

| Oligomeric State | Monomer | [7][8] |

II. Experimental Protocols

A. Recombinant Human DHODH Expression in E. coli

This protocol describes the expression of an N-terminally truncated (amino acids 31-395) human DHODH with an N-terminal histidine tag, which enhances solubility and facilitates purification.[5][9]

1. Gene and Vector Preparation:

-

The human DHODH cDNA (residues 31-395) should be codon-optimized for expression in E. coli.[4]

-

Clone the optimized gene into an expression vector such as pET-26b(+), which incorporates an N-terminal His-tag.[4]

-

Transform the resulting plasmid into a suitable E. coli expression strain, for example, TUNER(DE3).[4]

2. Culture Growth and Induction:

-

Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors) with a single colony of transformed E. coli.

-

Incubate overnight at 37°C with shaking at 220 rpm.

-

The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at 18-20°C for 16-20 hours with shaking.

3. Cell Harvesting:

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

B. Purification of Recombinant Human DHODH

This protocol employs a two-step chromatographic procedure involving affinity and size exclusion chromatography.[8]

1. Cell Lysis:

-

Resuspend the frozen cell pellet in 5 mL of lysis buffer per gram of cells.

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and protease inhibitors (e.g., PMSF).

-

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.[9]

-

Wash the column with 20 column volumes of wash buffer.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT, 10% glycerol.

-

-

Elute the bound protein with elution buffer.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT, 10% glycerol.

-

-

Collect fractions and analyze by SDS-PAGE for the presence of DHODH (~41 kDa).

3. Size Exclusion Chromatography (SEC):

-

Pool the fractions containing DHODH and concentrate using an appropriate centrifugal filter device.

-

Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with SEC buffer.[10]

-

SEC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 5% glycerol.

-

-

Load the concentrated protein onto the SEC column.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the pure fractions, determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm), and store at -80°C.

C. DHODH Activity Assay

The activity of purified DHODH can be measured using a chromogen reduction assay.[3][4]

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100.[4]

-

Substrate Mixture: 2 mM L-Dihydroorotic acid, 0.2 mM Decylubiquinone, and 0.12 mM 2,6-dichloroindophenol (B1210591) (DCIP) in Assay Buffer.[3]

-

Procedure:

-

Dilute the purified DHODH to 0.4 µg/mL in Assay Buffer.

-

Add 50 µL of the diluted enzyme to a 96-well plate.

-

Initiate the reaction by adding 50 µL of the Substrate Mixture.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5 minutes.

-

The specific activity can be calculated using the molar extinction coefficient of DCIP (18,800 M⁻¹cm⁻¹).[4]

-

III. Mandatory Visualizations

A. Signaling Pathway

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway.

B. Experimental Workflow

Caption: Workflow for recombinant human DHODH expression and purification.

References

- 1. Functional expression of human this compound dehydrogenase (DHODH) in pyr4 mutants of ustilago maydis allows target validation of DHODH inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel series of human this compound dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. tandfonline.com [tandfonline.com]

- 5. prospecbio.com [prospecbio.com]

- 6. nkmaxbio.com [nkmaxbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Expression and characterization of E. coli-produced soluble, functional human this compound dehydrogenase: a potential target for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

Application Notes and Protocols for High-Throughput Screening of Novel DHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing novel inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of cancer, autoimmune diseases, and viral infections.[1][2] The following protocols describe robust high-throughput screening (HTS) methodologies for both biochemical and cell-based assays.

Introduction

This compound dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of this compound to orotate.[3] This pathway is critical for the production of nucleotides required for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of DHODH.[3][5] This dependency makes DHODH an attractive therapeutic target. High-throughput screening (HTS) is a crucial methodology for identifying novel chemical entities that can modulate DHODH activity from large compound libraries.[6]

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which in turn leads to the inhibition of DNA and RNA synthesis.[5] This results in cell cycle arrest, particularly in the S-phase, and can induce apoptosis.[7][8] In some cancer cell lines, DHODH inhibition has also been shown to induce cellular differentiation.[2] The metabolic stress caused by pyrimidine depletion can also lead to the activation of the p53 tumor suppressor pathway.[8]

Figure 1: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.

Quantitative Data of Known DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DHODH inhibitors against human DHODH. This data can be used as a reference for hit validation and potency assessment of novel compounds.

| Inhibitor | IC50 (nM) | Reference(s) |

| BAY-2402234 | 1.2 | [9] |

| DHODH-IN-16 | 0.396 | [10][11] |

| Brequinar | 4.5 - 5.2 | [9][11][12] |

| ASLAN003 | 35 | [9][10] |

| Teriflunomide | 24.5 - 411 | [9][12] |

| Indoluidin D | 210 | [11][12] |

| Leflunomide | >10,000 | [9] |

Note: Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide.[9]

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of DHODH Inhibitors

This protocol describes a robust and widely used biochemical assay for HTS of DHODH inhibitors based on the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[10][13]

Principle: The enzymatic activity of DHODH is monitored by measuring the decrease in absorbance of the artificial electron acceptor DCIP at 600 nm. The rate of DCIP reduction is directly proportional to DHODH activity.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[11][13]

-

Test compounds and a known DHODH inhibitor (e.g., Brequinar)

-

DMSO

-

96-well or 384-well microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the microplate. Include wells with DMSO only as a negative control.

-

Enzyme Addition: Dilute the recombinant DHODH enzyme to the desired working concentration in the assay buffer. Add the diluted enzyme solution (e.g., 178 µL) to each well containing the compounds and mix gently.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.[3][9]

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. To initiate the reaction, add the reaction mix (e.g., 20 µL) to each well.[9]

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[9][10]

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.

-

Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: General workflow for a biochemical DHODH inhibition assay.

Protocol 2: Cell-Based High-Throughput Screening of DHODH Inhibitors

This protocol describes a cell-based assay to assess the effect of DHODH inhibitors on cell proliferation.

Principle: The inhibition of DHODH leads to a decrease in cell proliferation and viability, which can be quantified using various methods such as measuring ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT assay). A key validation step is the "uridine rescue," where the cytotoxic effects of a true DHODH inhibitor are reversed by the addition of exogenous uridine (B1682114), which bypasses the need for de novo pyrimidine synthesis.[13]

Materials:

-

A rapidly proliferating cancer cell line (e.g., HL-60, A375)[13]

-

Complete cell culture medium

-

Test compounds and a known DHODH inhibitor

-

Uridine

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Opaque-walled 96-well or 384-well plates (for luminescence) or clear plates (for absorbance)

-

Luminometer or microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into the microplate at a predetermined density and allow them to attach overnight.[9]

-

Compound Treatment: Add serial dilutions of the test compounds to the cells.

-

Uridine Rescue: Include a parallel set of wells where cells are co-treated with the test compounds and a high concentration of uridine (e.g., 100-200 µM).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[9]

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure luminescence or absorbance using the appropriate plate reader.

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells (100% viability) and a no-cell or toxic compound control (0% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the EC50 value from the dose-response curve.

-

Compare the EC50 values in the presence and absence of uridine to confirm on-target DHODH inhibition. A significant shift in EC50 in the presence of uridine indicates that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway.

Conclusion

The described protocols provide a robust framework for the high-throughput screening and initial characterization of novel DHODH inhibitors. The biochemical assay allows for the direct measurement of enzyme inhibition, while the cell-based assay provides insights into the compound's effects in a more physiological context and confirms the mechanism of action through uridine rescue experiments. These assays are essential tools in the early stages of drug discovery for identifying promising lead compounds targeting DHODH.

References

- 1. A novel series of human this compound dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Efficacy Testing of DHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate.[1] This pathway is vital for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[2] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is heightened, making DHODH a compelling therapeutic target.[2] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[1] This document provides detailed protocols for key in vitro assays to assess the efficacy of DHODH inhibitors.

Signaling Pathway Affected by DHODH Inhibition

Inhibition of DHODH directly impacts the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA. This disruption of pyrimidine metabolism ultimately affects cell proliferation and survival.

DHODH inhibition blocks pyrimidine synthesis, impacting DNA/RNA production.

Data Presentation: Comparative Activity of DHODH Inhibitors

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal growth inhibition (GI50) in cell-based assays. The following table summarizes reported IC50 values for several well-characterized DHODH inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between laboratories.[1]

| Inhibitor | Reported IC50 (nM) | Assay Type | Source |

| Brequinar | 2.1 | Enzymatic | Reaction Biology[1] |

| Brequinar | 4.5 | Enzymatic (recombinant human DHODH/ΔTM) | ACS Chemical Biology[1] |

| Teriflunomide (A77 1726) | 24.5 | Enzymatic | Reaction Biology[1] |

| Teriflunomide (A77 1726) | 411 | Enzymatic (recombinant human DHODH/ΔTM) | ACS Chemical Biology[1] |

| Leflunomide | 332.9 | Enzymatic | Reaction Biology[1] |

| BAY-2402234 | 0.42 | Enzymatic | Reaction Biology[1] |

| H-006 | 3.8 | Enzymatic (recombinant human His-tagged DHODH/ΔTM) | [1] |

| DHODH-IN-11 | >100 µM | Biochemical | [3] |

Experimental Protocols

Protocol 1: Biochemical DHODH Enzyme Inhibition Assay (DCIP-Based)

This spectrophotometric assay directly measures the enzymatic activity of purified DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP).[1] The decrease in absorbance at 600 nm is proportional to DHODH activity.[1]

Materials:

-

Recombinant human DHODH[1]

-

Test DHODH inhibitor and a positive control (e.g., Brequinar)[1]

-

L-Dihydroorotic acid (DHO)[1]

-

2,6-dichloroindophenol (DCIP)[1]

-

Coenzyme Q10 (CoQ10)[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[4]

-

DMSO[4]

-

96-well microplate[1]

-

Microplate spectrophotometer[1]

Procedure:

-

Reagent Preparation:

-

Dissolve the test inhibitor and positive control in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO.[4]

-

Prepare a 10 mM stock solution of DHO in DMSO.[4]

-

Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.[4]

-

Prepare a 10 mM stock solution of CoQ10 in DMSO.[4]

-

Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.[4]

-

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.[4]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.[4]

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[4]

-

-

Data Analysis:

-

Calculate the initial reaction rate (slope) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[4]

-

References

Development of a Cell-Based Assay for Dihydroorotate Dehydrogenase (DHODH) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of this compound to orotate (B1227488).[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental components of DNA and RNA.[2] In rapidly proliferating cells, such as cancer cells, there is a high demand for pyrimidines, making DHODH a compelling therapeutic target for the development of novel anti-cancer and anti-inflammatory drugs.[3][4] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway, rendering them particularly sensitive to DHODH inhibition.[4]

This document provides detailed protocols for a cell-based assay to determine the activity of DHODH inhibitors. The primary assay is a cell viability assay that measures the growth inhibition of cancer cells upon treatment with a DHODH inhibitor. To ensure the observed effects are specific to DHODH inhibition, a uridine (B1682114) rescue experiment is also described.

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH blocks the conversion of this compound to orotate, leading to a depletion of the intracellular pyrimidine pool. This disruption of nucleotide metabolism results in cell cycle arrest, primarily at the S-phase, and can induce apoptosis.[3] The on-target effect of a DHODH inhibitor can be confirmed by supplementing the cell culture medium with uridine, which bypasses the enzymatic block and rescues the cells from the inhibitory effects.[5][6]

Caption: DHODH inhibition blocks pyrimidine synthesis, which can be rescued by exogenous uridine.

Experimental Workflow

A typical workflow for evaluating a potential DHODH inhibitor involves a series of cell-based assays to determine its efficacy and specificity. The workflow begins with a cell proliferation/viability assay to determine the half-maximal effective concentration (EC50). This is followed by a uridine rescue experiment to confirm that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway. For a more in-depth analysis, metabolomic studies can be performed to quantify the intracellular levels of this compound and orotate.

Caption: Experimental workflow for evaluating DHODH inhibitor efficacy in a cell-based assay.

Data Presentation

The quantitative data for DHODH inhibitors should be summarized in a clear and structured table to allow for easy comparison. The table should include the inhibitor, the cell line used, the type of assay, and the resulting IC50 or EC50 value.

| Inhibitor | Assay Type | Cell Line | IC50/EC50 | Reference |

| Brequinar | Cell Growth | MOLM-13 | 0.2 nM | [2] |

| Brequinar | Cell Growth | HCT-116 | > 30 µM | [4] |

| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [2] |

| Leflunomide | Cell Growth | H460 | 80.5 µM (48h) | [4] |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to determine the cytotoxic effect of a DHODH inhibitor on a cancer cell line.

Materials:

-

Complete cell culture medium

-

DHODH inhibitor stock solution (in DMSO)

-

Cell viability reagent (e.g., CCK-8, WST-1, or MTT)[2]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Incubation:

-

Viability Measurement:

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot cell viability against the inhibitor concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition).[5]

-

Protocol 2: Uridine Rescue Assay

This assay is crucial to confirm that the observed cytotoxicity of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.[5]

Materials:

-

Same materials as the Cell Viability Assay

-

Uridine stock solution (e.g., 100 mM in sterile water)[5]

Procedure:

-

Cell Seeding:

-

Follow the same procedure as the Cell Viability Assay.

-

-

Compound and Uridine Treatment:

-

Prepare serial dilutions of the DHODH inhibitor in cell culture medium.

-

Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[2][5]

-

Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include vehicle controls.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

-

Viability Measurement:

-

Measure cell viability using the same method as in the Cell Viability Assay.

-

-

Data Analysis:

-

Compare the cell viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and uridine.

-

A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect of the compound is on-target.[2]

-

Protocol 3: Metabolomic Analysis of this compound and Orotate

This protocol is for measuring the intracellular accumulation of the DHODH substrate (this compound) and the depletion of its product (orotate) following treatment with an inhibitor.[2]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

DHODH inhibitor

-

Ice-cold PBS

-

Ice-cold 80% methanol[2]

-

Cell scraper

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells and treat with the DHODH inhibitor or vehicle control for a specified time (e.g., 24-48 hours).[2]

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[2]

-

Add a sufficient volume of ice-cold 80% methanol (B129727) to the cells.[2]

-

Incubate on ice for 10 minutes.[2]

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.[2]

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (containing the metabolites) to a new tube.[2]

-

-

LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a suitable LC-MS/MS method to quantify the levels of this compound and orotate.

-

-

Data Analysis:

-

Normalize the peak areas to an internal standard and/or cell number.[2]

-

Compare the levels of this compound and orotate in inhibitor-treated cells to vehicle-treated cells. An effective DHODH inhibitor should cause an accumulation of this compound and a depletion of orotate.

-

References

Utilizing Metabolomics to Study the Effects of DHODH Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] The inhibition of DHODH presents a promising therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Metabolomics, the large-scale study of small molecules, offers a powerful approach to elucidate the downstream effects of DHODH inhibition, confirm on-target activity, and identify potential biomarkers of response. These application notes provide detailed protocols and data presentation guidelines for researchers utilizing metabolomics to investigate the impact of DHODH inhibitors.

Data Presentation

Quantitative data from metabolomics studies on DHODH inhibition should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Efficacy of Various DHODH Inhibitors

| Inhibitor | Assay Type | Target | IC50/EC50 | Reference |

| Brequinar | Biochemical | Human DHODH | ~20 nM | [1] |

| Brequinar | Cellular (MOLM-13) | Cell Growth | 0.2 nM | [1] |

| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [1] |

| Leflunomide | Biochemical | Human DHODH | >100 µM | [1] |

| AG-636 | Biochemical | Human DHODH | 35 nM | [1] |

| H-006 | Biochemical | Human DHODH | 3.8 nM | [3] |

| Meds433 | Cellular (CML CD34+) | Apoptosis Induction | Starting at 100 nM | [4] |

Table 2: Metabolite Changes Upon DHODH Inhibition

| Cell Line | DHODH Inhibitor | Metabolite | Fold Change | Analytical Method | Reference |

| Lys-GFP-ER-HoxA9 | ML390 | This compound | >500-fold increase | LC-MS | [5] |

| A549 | H-006 | Dihydroorotic acid | Marked accumulation | CE-TOFMS | [3] |

| K562 CML | FB23-2 | This compound | Significant accumulation | GC-MS | [6][7] |

| CML CD34+ | Meds433 | Amino Acids (including Glutamine) | Decrease | Not Specified | [4] |

| CML CD34+ | Meds433 | Phosphatidylcholines, Ceramides, Sphingomyelins | Increase | Not Specified | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of the study.

Experimental Protocols

Protocol 1: Cell Culture and DHODH Inhibitor Treatment

This protocol outlines the general procedure for treating cultured cells with a DHODH inhibitor prior to metabolomic analysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

DHODH inhibitor (e.g., Brequinar, Teriflunomide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the DHODH inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the DHODH inhibitor or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][4]

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol describes the extraction of intracellular metabolites from adherent cell cultures for subsequent analysis by mass spectrometry.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Liquid nitrogen

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Procedure:

-

Quenching Metabolism: After the treatment period, place the cell culture plates on ice.

-

Washing: Quickly aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove any extracellular metabolites.

-

Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Immediately scrape the cells from the plate using a cell scraper.

-

Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

-

Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound and Orotate

This protocol provides a general workflow for the targeted analysis of the DHODH substrate and product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Metabolite extracts

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

This compound and orotate analytical standards

-

Internal standard (e.g., isotopically labeled this compound or orotate)

Procedure:

-

Sample Preparation: If necessary, dilute the metabolite extracts. Spike all samples, standards, and quality controls with the internal standard.

-

LC Separation: Inject the samples onto the LC system. Develop a chromatographic method to achieve baseline separation of this compound and orotate from other cellular components.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound, orotate, and the internal standard.

-

Data Acquisition: Acquire data for a calibration curve using the analytical standards and for the experimental samples.

-

Data Analysis: Process the raw data to obtain peak areas for each analyte.[1] Calculate the concentration of this compound and orotate in the samples by normalizing to the internal standard and using the calibration curve.

Protocol 4: Uridine (B1682114) Rescue Assay

This assay is crucial to confirm that the observed effects of the DHODH inhibitor are on-target.[5]

Materials:

-

All materials from Protocol 1

-

Uridine

Procedure:

-

Follow the cell seeding and treatment steps as described in Protocol 1.

-

In a parallel set of wells, co-treat the cells with the DHODH inhibitor and a final concentration of 100 µM uridine.[1]

-

After the incubation period, assess cell viability using a suitable method (e.g., WST-1 or CCK-8 assay).[1]

-

Data Analysis: Compare the cell viability of cells treated with the DHODH inhibitor alone to those co-treated with the inhibitor and uridine. A significant restoration of cell viability in the presence of uridine confirms the on-target effect of the DHODH inhibitor.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a this compound dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Off-Target Inhibition of Human this compound Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DHODH Inhibition in Culture Using Brequinar

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Brequinar (B1684385), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in cell culture experiments. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target in cancer and virology research.[1][2]

Introduction to Brequinar and DHODH Inhibition

This compound dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of this compound to orotate.[1][3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, rendering them particularly vulnerable to DHODH inhibition.[1]

Brequinar is a potent inhibitor of human DHODH with IC50 values in the nanomolar range for the enzyme.[4][5] By blocking DHODH, Brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, primarily in the S-phase, and subsequent inhibition of cell proliferation.[3][6] The antiproliferative effects of Brequinar can be reversed by supplementing the culture medium with uridine (B1682114), which replenishes the pyrimidine pool through the pyrimidine salvage pathway.[7][8]

Quantitative Data: Brequinar Activity

The inhibitory activity of Brequinar varies across different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Brequinar in enzymatic assays and various cancer cell lines.

Table 1: In Vitro DHODH Enzymatic Inhibition

| Target Enzyme | IC50 Value | Reference |

| Human DHODH | 5.2 nM | [4] |

| Human DHODH | ~20 nM | [7] |

| Human DHODH | 10 nM | [5] |

| Rat DHODH | 367 nM | [5] |

Table 2: Brequinar IC50 Values in Various Cell Lines (Cell Viability Assays)

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| A-375 | Melanoma | MTT | 0.59 | [4] |

| A549 | Lung Carcinoma | - | 4.1 | [4] |

| HCT 116 | Colon Cancer | MTT | 0.480 ± 0.14 | [6] |

| HCT 116 | Colon Cancer | CFA | 0.218 ± 0.24 | [6] |

| HT-29 | Colon Cancer | MTT | >25 | [6] |

| HT-29 | Colon Cancer | CFA | >25 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | MTT | 0.680 ± 0.25 | [6] |

| MIA PaCa-2 | Pancreatic Cancer | CFA | 0.590 ± 0.36 | [6] |

| Ehrlich Ascites Tumor | - | Proliferation | 0.25 | [9] |

| HEP-2 | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |

| UMSCC-14B | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |

| UMSCC-14C | Head and Neck Cancer | - | 0.06 - 0.37 | [10] |

CFA: Colony Formation Assay

Signaling Pathways and Experimental Workflow

Signaling Pathway of DHODH Inhibition by Brequinar

Brequinar directly inhibits DHODH, leading to a depletion of the pyrimidine pool. This has downstream effects on DNA and RNA synthesis, resulting in cell cycle arrest. Recent studies have also shown that prolonged DHODH inhibition can upregulate genes involved in antigen presentation, such as MHC-I.[11]

Caption: Brequinar inhibits DHODH, blocking pyrimidine synthesis and leading to cell cycle arrest and apoptosis.

General Experimental Workflow for Brequinar Treatment in Culture

This workflow outlines the key steps for assessing the effect of Brequinar on cultured cells, from initial treatment to endpoint analysis.

Caption: A typical workflow for evaluating the efficacy of Brequinar in cell culture.

Experimental Protocols

Protocol 1: Determining the Effect of Brequinar on Cell Viability

This protocol describes how to measure the dose-dependent effect of Brequinar on the proliferation and viability of adherent cancer cell lines using a colorimetric assay such as MTT or CCK-8.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Brequinar (stock solution in DMSO)

-

Uridine (for rescue experiments)

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[6]

-

Compound Preparation: Prepare serial dilutions of Brequinar in complete medium. A typical concentration range to test is 0.01 to 100 µM. For the uridine rescue group, prepare Brequinar dilutions in medium supplemented with 50-100 µM uridine.[12][13] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Brequinar, Brequinar with uridine, or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48 to 96 hours at 37°C in a 5% CO2 incubator.[6][14]

-

Viability Measurement (CCK-8 Example): Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the Brequinar concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of Brequinar on recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.[1][16]

Materials:

-

Recombinant human DHODH

-

Brequinar (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100[12][17]

-

L-Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10) or Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Inhibitor Dilution: Prepare serial dilutions of Brequinar in assay buffer/DMSO.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, DHODH enzyme (e.g., 15 nM), and Brequinar dilutions.[16] Include a DMSO-only control.

-

Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor binding to the enzyme.[1][16]

-

Reaction Initiation: Prepare a substrate mix containing DHO (e.g., 500 µM), CoQ10 (e.g., 100 µM), and DCIP (e.g., 120 µM) in assay buffer.[16] Initiate the reaction by adding the substrate mix to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[1]

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each Brequinar concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the Brequinar concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Uridine Rescue Experiment

This experiment is crucial to confirm that the observed cytotoxic or cytostatic effects of Brequinar are specifically due to the inhibition of de novo pyrimidine synthesis.

Procedure: This experiment is typically performed in parallel with the cell viability assay (Protocol 1).

-

Prepare two sets of cell culture plates.

-

In the first set, treat the cells with a dose-response of Brequinar as described in Protocol 1.

-

In the second "rescue" set, treat the cells with the same dose-response of Brequinar, but in a culture medium that has been supplemented with uridine (typically 50-100 µM).[12][13] A physiological concentration of around 5 µM can also be tested.[6]

-

After the incubation period (e.g., 72 hours), assess cell viability in both sets of plates.